molecular formula C8H18N2 B14351866 1,2-Cyclohexanediamine, 4-ethyl- CAS No. 91301-62-1

1,2-Cyclohexanediamine, 4-ethyl-

Cat. No.: B14351866
CAS No.: 91301-62-1
M. Wt: 142.24 g/mol
InChI Key: FQXNPLMUQMVWPO-UHFFFAOYSA-N
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Description

1,2-Cyclohexanediamine, 4-ethyl-: is an organic compound that belongs to the class of cyclohexanediamines It is characterized by a cyclohexane ring with two amino groups (-NH2) attached to the first and second carbon atoms, and an ethyl group (-C2H5) attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanediamine, 4-ethyl- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 4-ethyl-1,2-cyclohexanedione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . Another method involves the reductive amination of 4-ethylcyclohexanone with ammonia (NH3) in the presence of a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of 1,2-Cyclohexanediamine, 4-ethyl- typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation units allows for efficient and scalable production. Catalysts such as Raney nickel (Ni) or platinum (Pt) are often employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, 4-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Cyclohexylamine derivatives

    Substitution: N-alkylated derivatives

Comparison with Similar Compounds

1,2-Cyclohexanediamine, 4-ethyl- can be compared with other similar compounds to highlight its uniqueness:

These comparisons illustrate the unique structural features and properties of 1,2-Cyclohexanediamine, 4-ethyl-, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

91301-62-1

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

4-ethylcyclohexane-1,2-diamine

InChI

InChI=1S/C8H18N2/c1-2-6-3-4-7(9)8(10)5-6/h6-8H,2-5,9-10H2,1H3

InChI Key

FQXNPLMUQMVWPO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C(C1)N)N

Origin of Product

United States

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